(2-Methyl-2-propenyl)succinic Anhydride

Description

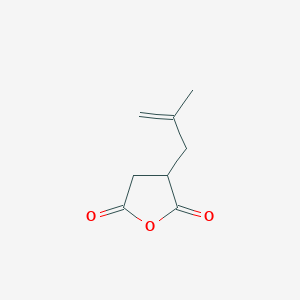

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-(2-methylprop-2-enyl)oxolane-2,5-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10O3/c1-5(2)3-6-4-7(9)11-8(6)10/h6H,1,3-4H2,2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ANPMHDUGFOMMJJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)CC1CC(=O)OC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30873542 | |

| Record name | 2-Methallylsuccinic anhydride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30873542 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid | |

| Record name | 2,5-Furandione, dihydro-, monopolyisobutylene derivs. | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

67762-77-0, 18908-20-8 | |

| Record name | 2,5-Furandione, dihydro-, monopolyisobutylene derivs. | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067762770 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 18908-20-8 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=14678 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,5-Furandione, dihydro-, monopolyisobutylene derivs. | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Methallylsuccinic anhydride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30873542 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,5-Furandione, dihydro-, monopolyisobutylene derivs. | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.133.008 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | (2-Methyl-2-propenyl)succinic Anhydride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of (2-Methyl-2-propenyl)succinic Anhydride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, characterization, and potential applications of (2-Methyl-2-propenyl)succinic anhydride. The information is curated for professionals in chemical research and drug development, with a focus on detailed experimental protocols, data presentation, and visualization of key processes.

Introduction

This compound, a derivative of succinic anhydride, is a bifunctional molecule incorporating a reactive anhydride moiety and a polymerizable alkenyl group. This unique structure makes it a valuable building block in polymer chemistry and a potential linker in drug delivery systems. The anhydride ring can be opened by nucleophiles such as alcohols or amines to form ester or amide linkages, a feature often exploited in the conjugation of molecules. The propenyl group offers a site for polymerization or other addition reactions. This guide details the synthesis via the ene reaction and provides a thorough analysis of its structural and spectroscopic properties.

Synthesis of this compound

The primary route for the synthesis of this compound is the ene reaction between isobutylene and maleic anhydride. This reaction can be carried out under thermal conditions or catalyzed by a Lewis acid to proceed at lower temperatures.[1][2]

Reaction Scheme

The ene reaction involves the addition of an alkene with an allylic hydrogen (the "ene," in this case, isobutylene) to a compound with a multiple bond (the "enophile," maleic anhydride). The reaction proceeds via a concerted pericyclic mechanism, leading to the formation of a new sigma bond, the migration of the ene double bond, and the transfer of an allylic hydrogen to the enophile.

Caption: General reaction scheme for the synthesis of this compound.

Experimental Protocols

Two primary methods for the synthesis are presented below: a thermal approach and a Lewis acid-catalyzed approach.

2.2.1. Thermal Ene Reaction Protocol

This method involves heating the reactants at high temperatures in a sealed vessel.

Materials:

-

Maleic anhydride (99%)

-

Isobutylene (liquefied)

-

High-pressure reaction vessel (autoclave)

-

Toluene (anhydrous)

Procedure:

-

A high-pressure reaction vessel is charged with maleic anhydride (1.0 equivalent) and a minimal amount of anhydrous toluene to facilitate mixing.

-

The vessel is sealed and purged with nitrogen.

-

Liquefied isobutylene (1.2 equivalents) is introduced into the vessel.

-

The mixture is heated to 200-230°C and maintained at this temperature for 4-8 hours. The pressure inside the vessel will increase significantly.[2]

-

After the reaction period, the vessel is cooled to room temperature, and the excess isobutylene and toluene are carefully vented and removed under reduced pressure.

-

The crude product is purified by vacuum distillation or recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane).

2.2.2. Lewis Acid-Catalyzed Ene Reaction Protocol

The use of a Lewis acid catalyst can lower the required reaction temperature.[1]

Materials:

-

Maleic anhydride (99%)

-

Isobutylene (liquefied or bubbled gas)

-

Anhydrous aluminum chloride (AlCl₃) or other suitable Lewis acid

-

Anhydrous dichloromethane (DCM)

-

Round-bottom flask with a reflux condenser and gas inlet

Procedure:

-

A flame-dried round-bottom flask under a nitrogen atmosphere is charged with maleic anhydride (1.0 equivalent) and anhydrous DCM.

-

The solution is cooled to 0°C in an ice bath.

-

Anhydrous aluminum chloride (0.1 equivalents) is added portion-wise with stirring.

-

Isobutylene gas is bubbled through the solution, or liquefied isobutylene (1.2 equivalents) is added slowly while maintaining the temperature at 0°C.

-

After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for 12-24 hours.

-

The reaction is quenched by the slow addition of water.

-

The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.

-

The crude product is purified by column chromatography on silica gel or by vacuum distillation.

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of this compound.

Characterization Data

The structure and purity of this compound are confirmed through various analytical techniques.

Physical and Chemical Properties

| Property | Value | Reference |

| Molecular Formula | C₈H₁₀O₃ | |

| Molecular Weight | 154.16 g/mol | |

| Appearance | White to off-white solid | |

| Melting Point | 57-61 °C | |

| Boiling Point | 137 °C @ 9 mmHg | |

| CAS Number | 18908-20-8 |

Spectroscopic Data

3.2.1. ¹H NMR Spectroscopy

The proton NMR spectrum provides characteristic signals for the different protons in the molecule.

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~4.8 | s | 2H | =CH₂ (vinylic protons) |

| ~3.4 | m | 1H | -CH- (methine proton on the anhydride ring) |

| ~3.0 & ~2.7 | m | 2H | -CH₂- (methylene protons on the anhydride ring) |

| ~2.5 | d | 2H | -CH₂- (allylic protons) |

| ~1.7 | s | 3H | -CH₃ (methyl protons) |

3.2.2. ¹³C NMR Spectroscopy

The carbon NMR spectrum shows distinct peaks for each carbon environment.

| Chemical Shift (ppm) | Assignment |

| ~173, ~170 | C=O (carbonyl carbons of the anhydride) |

| ~140 | =C< (quaternary vinylic carbon) |

| ~115 | =CH₂ (terminal vinylic carbon) |

| ~40 | -CH- (methine carbon on the anhydride ring) |

| ~35 | -CH₂- (methylene carbon on the anhydride ring) |

| ~33 | -CH₂- (allylic carbon) |

| ~22 | -CH₃ (methyl carbon) |

3.2.3. Infrared (IR) Spectroscopy

The IR spectrum displays characteristic absorption bands for the functional groups present.[3]

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3100-3000 | Medium | =C-H stretch (vinylic) |

| ~2980-2850 | Medium | C-H stretch (aliphatic) |

| ~1860 & ~1780 | Strong | C=O stretch (symmetric and asymmetric anhydride) |

| ~1650 | Medium | C=C stretch (alkene) |

| ~1220 | Strong | C-O-C stretch (anhydride) |

| ~900 | Strong | =CH₂ out-of-plane bend |

3.2.4. Mass Spectrometry (MS)

Electron ionization mass spectrometry would be expected to show the molecular ion peak and characteristic fragmentation patterns.

| m/z | Proposed Fragment |

| 154 | [M]⁺ (Molecular ion) |

| 98 | [M - C₂H₂O₂]⁺ (Loss of ketene from the anhydride ring) |

| 83 | [M - C₄H₅O]⁺ (Loss of the propenyl group and a carbonyl) |

| 55 | [C₄H₇]⁺ (2-methylallyl cation) |

Applications in Drug Development

Succinic anhydride and its derivatives are valuable tools in drug development, primarily utilized as linkers to connect a drug molecule to a carrier or to modify the drug's properties.[4][5]

Prodrug and Linker Strategies

The anhydride functionality of this compound can react with hydroxyl or amine groups on a drug molecule to form a succinate ester or amide linkage. This linkage can be designed to be stable under physiological conditions but cleavable under specific conditions, such as the acidic microenvironment of a tumor or the enzymatic activity within a target cell. This allows for the targeted release of the active drug.[6][7]

Polymer-Drug Conjugates

The alkenyl group of this compound can be used as a monomer in polymerization reactions. This allows for the synthesis of polymers with pendant succinic anhydride groups, which can then be conjugated with drugs. These polymer-drug conjugates can improve the solubility, stability, and pharmacokinetic profile of the parent drug.

Signaling Pathway Visualization (Hypothetical)

While there are no specific signaling pathways directly modulated by this compound itself, its use as a linker in targeted drug delivery can be conceptualized in the context of inhibiting a signaling pathway. For example, if a kinase inhibitor is conjugated to a carrier using this linker, the drug would be released at the target site and subsequently inhibit its target kinase, thereby blocking a downstream signaling cascade.

Caption: Hypothetical role in targeted drug delivery and signaling pathway inhibition.

Conclusion

This compound is a versatile chemical intermediate with significant potential in materials science and pharmaceutical applications. Its synthesis via the ene reaction is a well-established, albeit requiring careful control of conditions. The detailed characterization data provided in this guide serves as a valuable resource for researchers working with this compound. Its application as a linker in drug delivery systems highlights a promising area for future research and development, particularly in the design of targeted and controlled-release therapeutics.

References

- 1. par.nsf.gov [par.nsf.gov]

- 2. The reaction of maleic anhydride with alkenes: a review on the mechanisms involved in the reaction of maleic anhydride with lipids - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. spectroscopyonline.com [spectroscopyonline.com]

- 4. Succinic anhydride: Significance and symbolism [wisdomlib.org]

- 5. medchemexpress.com [medchemexpress.com]

- 6. pharmaceuticsconference.com [pharmaceuticsconference.com]

- 7. studenttheses.uu.nl [studenttheses.uu.nl]

Spectroscopic and Synthetic Profile of (2-Methyl-2-propenyl)succinic Anhydride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data (NMR, IR, MS) and a detailed synthetic protocol for (2-Methyl-2-propenyl)succinic anhydride. The information is intended to support research and development activities where this molecule is of interest.

Spectroscopic Data

The structural elucidation of this compound is achieved through a combination of spectroscopic techniques. Each method provides unique insights into the molecular structure, and together they confirm the compound's identity and purity.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule.

¹H NMR Spectroscopy

The proton NMR spectrum provides information on the number of different types of protons and their neighboring environments.

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~4.9 | s | 1H | =CH₂ (vinylic proton) |

| ~4.7 | s | 1H | =CH₂ (vinylic proton) |

| ~3.2 | m | 1H | -CH- (methine proton on the succinic anhydride ring) |

| ~2.8 | dd | 1H | -CH₂- (diastereotopic proton 'a' on the succinic anhydride ring) |

| ~2.5 | dd | 1H | -CH₂- (diastereotopic proton 'b' on the succinic anhydride ring) |

| ~2.4 | d | 2H | -CH₂- (allylic protons) |

| ~1.7 | s | 3H | -CH₃ (methyl protons) |

¹³C NMR Spectroscopy

The carbon-13 NMR spectrum reveals the number of unique carbon environments in the molecule.

| Chemical Shift (δ) ppm | Carbon Type | Assignment |

| ~175 | C=O | Carbonyl carbon of the anhydride |

| ~172 | C=O | Carbonyl carbon of the anhydride |

| ~140 | C | Quaternary vinylic carbon |

| ~115 | CH₂ | Terminal vinylic carbon (=CH₂) |

| ~40 | CH | Methine carbon on the succinic anhydride ring |

| ~38 | CH₂ | Allylic carbon (-CH₂-) |

| ~35 | CH₂ | Methylene carbon on the succinic anhydride ring |

| ~22 | CH₃ | Methyl carbon (-CH₃) |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The spectrum of this compound is characterized by the following absorption bands.[1]

| Wavenumber (cm⁻¹) | Intensity | Functional Group | Vibration Mode |

| ~3100 | Weak | =C-H | Stretching |

| ~2950-2850 | Medium | C-H (alkane) | Stretching |

| ~1860 & ~1780 | Strong | C=O (anhydride) | Symmetric & Asymmetric Stretching |

| ~1650 | Medium | C=C | Stretching |

| ~1220 | Strong | C-O-C (anhydride) | Stretching |

| ~900 | Medium | =CH₂ | Out-of-plane bending |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. The nominal molecular weight of this compound is 154.16 g/mol .[2]

| m/z | Possible Fragment Ion |

| 154 | [M]⁺ (Molecular Ion) |

| 99 | [M - C₄H₅O]⁺ |

| 55 | [C₄H₇]⁺ |

Experimental Protocols

Synthesis of this compound

A plausible synthetic route involves the ene reaction between maleic anhydride and isobutylene, followed by an isomerization step. A more direct laboratory synthesis can be adapted from procedures for similar alkenyl succinic anhydrides.

Materials:

-

Maleic anhydride

-

3-Methyl-1-butene

-

Toluene (or another suitable high-boiling solvent)

-

Inert gas (Nitrogen or Argon)

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve maleic anhydride in toluene under an inert atmosphere.

-

Add a molar excess of 3-Methyl-1-butene to the solution.

-

Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress by TLC or GC.

-

After completion, allow the reaction mixture to cool to room temperature.

-

Remove the solvent under reduced pressure using a rotary evaporator.

-

The crude product can be purified by recrystallization or column chromatography to yield pure this compound.

Spectroscopic Analysis

NMR Spectroscopy:

-

Sample Preparation: Dissolve approximately 10-20 mg of the purified compound in 0.6-0.8 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

Instrumentation: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.

-

Parameters: For ¹H NMR, a standard pulse sequence is used. For ¹³C NMR, a proton-decoupled sequence is typically employed.

IR Spectroscopy:

-

Sample Preparation: Prepare a KBr pellet by mixing a small amount of the solid sample with dry KBr powder and pressing it into a thin disk. Alternatively, for a soluble solid, a thin film can be cast from a volatile solvent onto a salt plate (e.g., NaCl or KBr).

-

Instrumentation: Record the spectrum using a Fourier-Transform Infrared (FTIR) spectrometer.

-

Parameters: Typically, the spectrum is recorded from 4000 to 400 cm⁻¹ with a resolution of 4 cm⁻¹.

Mass Spectrometry:

-

Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile).

-

Instrumentation: Analyze the sample using a mass spectrometer with an appropriate ionization source, such as Electron Ionization (EI) or Electrospray Ionization (ESI).

-

Parameters: Acquire the mass spectrum over a suitable m/z range (e.g., 50-300).

Data Interpretation Workflow

The following diagram illustrates the logical workflow for the structural elucidation of this compound using the discussed spectroscopic methods.

Caption: Logical workflow for the synthesis, purification, and spectroscopic characterization of this compound.

References

An In-depth Technical Guide to the Physical and Chemical Properties of (2-Methyl-2-propenyl)succinic Anhydride

For Researchers, Scientists, and Drug Development Professionals

Introduction

(2-Methyl-2-propenyl)succinic anhydride, also known as methallylsuccinic anhydride, is a cyclic anhydride of a dicarboxylic acid. Its structure, featuring a reactive anhydride ring and an alkenyl group, makes it a versatile intermediate in organic synthesis. This guide provides a comprehensive overview of its physical and chemical properties, drawing from available data and established principles of organic chemistry. While specific experimental data for this particular anhydride is limited in publicly accessible literature, this document extrapolates from known properties of similar compounds and general reaction mechanisms of anhydrides to provide a thorough technical resource.

Physical Properties

The physical characteristics of this compound are summarized in the table below. It is important to note that some of the presented data are predicted values and should be confirmed by experimental analysis for critical applications. The compound is typically a white to pale-yellow crystalline solid.[1]

| Property | Value | Source/Notes |

| Molecular Formula | C₈H₁₀O₃ | [1][2] |

| Molecular Weight | 154.16 g/mol | [1][2] |

| CAS Number | 18908-20-8, 67762-77-0 | [1][2] |

| Appearance | White to almost white powder/crystal | [3] |

| Melting Point | 57-61 °C | [3] |

| Boiling Point | 137 °C at 9 mmHg | [2] |

| 267.1 ± 9.0 °C at 760 mmHg | Predicted[1] | |

| Density | 1.1 ± 0.1 g/cm³ | Predicted[1] |

| Solubility | Slightly soluble in toluene | [1] |

Chemical Properties and Reactivity

As a cyclic anhydride, this compound exhibits reactivity characteristic of this functional group, primarily through nucleophilic acyl substitution at the carbonyl carbons. The presence of the methallyl group also allows for reactions typical of alkenes.

Reactivity of the Anhydride Ring

The anhydride ring is susceptible to nucleophilic attack, leading to ring-opening reactions. This reactivity is central to its use as a building block in the synthesis of more complex molecules.

-

Hydrolysis: In the presence of water, the anhydride ring slowly opens to form the corresponding dicarboxylic acid, 3-(2-methylprop-2-en-1-yl)succinic acid. This reaction can be accelerated by acid or base catalysis.

-

Alcoholysis: Reaction with alcohols results in the formation of a monoester, where one of the carbonyl groups is converted to an ester and the other to a carboxylic acid.

-

Aminolysis: Amines readily react with the anhydride to yield a monoamide, with the formation of a carboxylic acid at the other end of the chain.

Reactivity of the Alkenyl Group

The 2-methyl-2-propenyl group can undergo typical alkene reactions, such as addition reactions (e.g., hydrogenation, halogenation) and polymerization.

Experimental Protocols

Determination of Melting Point

A standard capillary melting point apparatus can be used. A small amount of the crystalline solid is packed into a capillary tube, which is then heated in a calibrated apparatus. The temperature range from the first appearance of liquid to the complete melting of the solid is recorded as the melting point.

Determination of Boiling Point

The boiling point at reduced pressure can be determined using a vacuum distillation apparatus. For atmospheric pressure, a micro boiling point apparatus using a sealed capillary tube can be employed.

Purity Assessment by Gas Chromatography (GC)

Gas chromatography can be used to determine the purity of this compound. A solution of the compound in a suitable solvent is injected into the GC. The resulting chromatogram will show a major peak for the anhydride and potentially minor peaks for impurities. The purity is calculated based on the relative peak areas.

Spectroscopic Data

While specific spectra for this compound are not provided in the search results, the expected spectral features can be predicted based on its structure. Commercial suppliers indicate that the Nuclear Magnetic Resonance (NMR) data conforms to the structure.[3]

-

¹H NMR: Expected signals would include those for the vinyl protons and the methyl group of the methallyl substituent, as well as protons on the succinic anhydride ring.

-

¹³C NMR: Resonances for the carbonyl carbons, the double bond carbons, the methyl carbon, and the methylene and methine carbons of the ring are anticipated.

-

Infrared (IR) Spectroscopy: Characteristic strong absorption bands for the anhydride C=O stretching vibrations are expected around 1865 cm⁻¹ and 1780 cm⁻¹.

-

Mass Spectrometry (MS): The mass spectrum would show the molecular ion peak and fragmentation patterns corresponding to the loss of CO, CO₂, and fragments from the methallyl chain.

Synthesis

Alkenyl succinic anhydrides are typically synthesized via an ene reaction between an alkene and maleic anhydride. For this compound, this would involve the reaction of isobutylene with maleic anhydride at elevated temperatures.

Applications in Research and Development

Succinic anhydrides, in general, are utilized in various fields, including polymer chemistry and pharmaceuticals.[4] They can act as cross-linking agents for resins and have been explored as linkers in drug delivery systems. However, specific applications of this compound in drug development or its involvement in signaling pathways are not documented in the available literature. Its bifunctional nature, possessing both a reactive anhydride and a polymerizable alkene, suggests potential for the development of functional polymers for biomedical applications.

Visualizations

Experimental Workflow for Purity Determination

Caption: Workflow for determining the purity of this compound using Gas Chromatography.

General Reaction Pathways

Caption: General reaction pathways of this compound with common nucleophiles.

References

(2-Methyl-2-propenyl)succinic anhydride CAS number and molecular weight

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of (2-Methyl-2-propenyl)succinic anhydride, a versatile chemical intermediate. The document details its chemical and physical properties, synthesis, and key applications, with a focus on its role as a curing agent for epoxy resins.

Chemical Identity and Properties

This compound, also known as (β-Methallyl)succinic Anhydride, is a dicarboxylic anhydride. Its structure incorporates both a reactive anhydride ring and an alkenyl group, making it a useful building block in organic synthesis and polymer chemistry.

CAS Number: 18908-20-8[1]

Molecular Formula: C₈H₁₀O₃

Molecular Weight: 154.17 g/mol

A summary of its key physical and chemical properties is presented in Table 1.

| Property | Value | Reference(s) |

| IUPAC Name | 3-(2-methyl-2-propenyl)dihydro-2,5-furandione | |

| Synonyms | (β-Methallyl)succinic Anhydride, 4-Methyl-4-pentene-1,2-dicarboxylic Anhydride, Methylpropensuccinicanhydride | [1][2] |

| Appearance | White to off-white crystalline powder | |

| Melting Point | 58 °C | [1] |

| Boiling Point | 137 °C at 9 mmHg | [1] |

| Purity | >97% | [1] |

| Storage Conditions | Store in a cool, dry place under an inert atmosphere (e.g., Argon) | [1] |

Synthesis of this compound

The primary route for the synthesis of this compound is the Alder-ene reaction. This reaction involves the addition of an alkene with an allylic hydrogen (the "ene"), such as isobutylene, to an electron-deficient alkene (the "enophile"), in this case, maleic anhydride. The reaction proceeds through a concerted pericyclic mechanism, often at elevated temperatures.

References

An In-depth Technical Guide to the Solubility of (2-Methyl-2-propenyl)succinic Anhydride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of (2-Methyl-2-propenyl)succinic anhydride. Due to the limited availability of direct quantitative solubility data in publicly accessible literature, this document outlines the known qualitative solubility information and presents a detailed, generalized experimental protocol for determining the solubility of this compound in various solvents. This guide is intended to be a valuable resource for researchers and professionals in drug development and materials science.

Introduction to this compound

This compound, also known as (β-Methallyl)succinic anhydride or 4-Methyl-4-pentene-1,2-dicarboxylic anhydride, is a chemical intermediate with applications in the synthesis of polymers and specialty chemicals. Its molecular structure, featuring both a hydrophilic anhydride group and a hydrophobic alkenyl chain, suggests a nuanced solubility profile that is dependent on the nature of the solvent. Understanding its solubility is crucial for its application in various chemical processes, including reaction kinetics, purification, and formulation development.

Qualitative Solubility Profile

Published data on the quantitative solubility of this compound is scarce. However, qualitative descriptions from chemical suppliers and safety data sheets provide some initial guidance:

| Solvent | Solubility Description |

| Toluene | Slightly soluble[1] |

| Dimethyl sulfoxide (DMSO) | Soluble |

Based on the structure of this compound and the general solubility principles of related compounds like succinic anhydride, a predicted solubility trend can be inferred. The compound is expected to exhibit greater solubility in polar aprotic solvents that can effectively solvate the anhydride ring without causing hydrolysis. Its solubility in nonpolar solvents is likely to be limited, while its behavior in protic solvents may be complicated by the potential for reaction.

Experimental Protocol for Solubility Determination

To obtain precise and reliable quantitative solubility data, a standardized experimental protocol is necessary. The following sections detail a robust methodology for determining the solubility of this compound in various solvents.

The Shake-Flask Method

The isothermal shake-flask method is a widely accepted technique for determining the equilibrium solubility of a solid in a liquid. The methodology involves agitating an excess of the solid solute in the solvent at a constant temperature until equilibrium is reached.

Materials and Equipment:

-

This compound (high purity)

-

Selected solvents (analytical grade)

-

Temperature-controlled orbital shaker or water bath

-

Analytical balance

-

Vials with screw caps

-

Syringe filters (e.g., 0.45 µm, compatible with the solvent)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV) or a UV-Vis spectrophotometer.

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials.

-

Add a known volume or mass of the desired solvent to each vial. The presence of undissolved solid is essential to ensure a saturated solution at equilibrium.

-

-

Equilibration:

-

Seal the vials tightly to prevent solvent evaporation.

-

Place the vials in a temperature-controlled shaker set to the desired temperature (e.g., 25 °C).

-

Agitate the samples for a predetermined period (typically 24-72 hours) to ensure that equilibrium is achieved. A preliminary study can be conducted to determine the minimum time required to reach equilibrium.

-

-

Phase Separation:

-

After equilibration, cease agitation and allow the vials to rest in the temperature-controlled environment for a sufficient time (e.g., 2-4 hours) to allow the excess solid to settle.

-

-

Sampling and Filtration:

-

Carefully withdraw an aliquot of the clear supernatant using a syringe.

-

Immediately filter the aliquot through a syringe filter into a clean, pre-weighed vial to remove any suspended solid particles.

-

-

Quantification:

-

Accurately dilute the filtered solution with the appropriate solvent to a concentration within the calibrated range of the analytical instrument. .

-

Determine the concentration of this compound in the diluted sample using a validated analytical method, such as HPLC or UV-Vis spectrophotometry.

-

-

Calculation of Solubility:

-

Calculate the original concentration of the saturated solution, taking into account the dilution factor.

-

Express the solubility in appropriate units, such as grams per 100 mL of solvent ( g/100 mL) or moles per liter (mol/L).

-

Analytical Method for Quantification

High-Performance Liquid Chromatography (HPLC) is a precise and widely used technique for the quantification of organic compounds.

HPLC Method Parameters (Example):

-

Column: A C18 reversed-phase column is often suitable for compounds of this nature.

-

Mobile Phase: A mixture of acetonitrile and water (with or without a buffer like phosphoric acid, depending on the compound's stability and chromatographic behavior).

-

Detection: UV detection at a wavelength where the compound exhibits maximum absorbance.

-

Calibration: Prepare a series of standard solutions of this compound of known concentrations. Generate a calibration curve by plotting the peak area (or height) against the concentration. The linearity of the calibration curve should be established (R² > 0.99).

Visualization of Experimental Workflow

The logical flow of the experimental procedure for determining solubility can be visualized as follows:

Caption: Workflow for determining the solubility of this compound.

Factors Influencing Solubility

The solubility of this compound is influenced by several factors:

-

Solvent Polarity: The polarity of the solvent plays a critical role. Polar aprotic solvents are expected to be effective at solvating the polar anhydride group.

-

Temperature: Generally, the solubility of solids in liquids increases with temperature. However, the extent of this increase is compound and solvent-dependent.

-

Hydrogen Bonding: The ability of the solvent to act as a hydrogen bond donor or acceptor can influence solubility. Protic solvents may react with the anhydride, leading to the formation of the corresponding dicarboxylic acid, which would alter the measured solubility.

-

Purity of the Compound: Impurities in the this compound can affect its measured solubility.

Conclusion

References

The Reaction of Itaconic Anhydride with Alkenes: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Itaconic anhydride, a bio-based five-membered cyclic anhydride, is a versatile building block in organic synthesis. Its reactivity, stemming from the presence of a carbon-carbon double bond conjugated with an anhydride carbonyl group, allows for a variety of reactions with alkenes. This guide provides an in-depth exploration of the primary reaction mechanisms involved: [4+2] cycloaddition (Diels-Alder reaction), ene reaction, and radical polymerization. Understanding these pathways is crucial for leveraging itaconic anhydride in the development of novel polymers, fine chemicals, and pharmaceutical intermediates.

Core Reaction Mechanisms

Itaconic anhydride engages with alkenes through several key mechanistic pathways, each offering unique synthetic possibilities. The specific outcome is highly dependent on the nature of the alkene, reaction conditions such as temperature and catalysts, and the presence of radical initiators.

[4+2] Cycloaddition: The Diels-Alder Reaction

The Diels-Alder reaction is a powerful tool for the formation of six-membered rings. In this concerted, pericyclic reaction, itaconic anhydride acts as a dienophile, reacting with a conjugated diene to form a cyclohexene derivative. The reaction is stereospecific, with the stereochemistry of the reactants being retained in the product.

The general mechanism involves the interaction of the highest occupied molecular orbital (HOMO) of the diene with the lowest unoccupied molecular orbital (LUMO) of the dienophile (itaconic anhydride). The reaction is thermally allowed and often proceeds without the need for a catalyst. However, Lewis acids can be employed to enhance the reaction rate and selectivity by lowering the energy of the dienophile's LUMO.[1]

A notable example is the reaction of itaconic anhydride with furan derivatives. While the Diels-Alder reaction of furans can be thermodynamically unfavorable due to the loss of aromaticity, the reaction with itaconic anhydride can be driven to completion, particularly with substituted furans.[2][3] The reaction with cyclopentadiene, a highly reactive diene, was one of the earliest examples of a Diels-Alder reaction described.

Signaling Pathway for Diels-Alder Reaction

Caption: General schematic of the Diels-Alder reaction of itaconic anhydride.

Ene Reaction

The ene reaction is another pericyclic reaction that can occur between itaconic anhydride and an alkene possessing an allylic hydrogen. This reaction involves the formation of a new sigma bond, the migration of a double bond, and the transfer of a hydrogen atom in a concerted fashion. Itaconic anhydride acts as the "enophile" in this process.

The reaction is typically thermal and proceeds through a six-membered cyclic transition state. The stereochemistry of the ene reaction is predictable, with a preference for a transition state that minimizes steric interactions. For instance, studies on the related maleic anhydride with β-pinene have shown that the reaction proceeds to form an adduct resulting from the transfer of an allylic hydrogen.[4]

Logical Relationship for the Ene Reaction

Caption: The concerted mechanism of the ene reaction.

Radical Polymerization

Itaconic anhydride can undergo radical polymerization through its exocyclic double bond. This process can be initiated by thermal or photochemical means in the presence of a radical initiator. Both homopolymerization and copolymerization with a variety of other vinyl monomers are possible.[5][6]

The radical polymerization of itaconic anhydride allows for the incorporation of the reactive anhydride functionality into a polymer backbone. This anhydride unit can then be further modified through reactions with nucleophiles like amines and alcohols to create functional polymers.[7] Copolymerization with electron-donating monomers such as styrene often leads to the formation of alternating copolymers.[7]

It is important to note that at elevated temperatures, itaconic anhydride can isomerize to the thermodynamically more stable citraconic anhydride, which can influence the polymerization process.[8][9]

Experimental Workflow for Radical Polymerization

Caption: Key stages of the radical polymerization of itaconic anhydride.

Quantitative Data Summary

The following tables summarize quantitative data from selected reactions of itaconic anhydride with alkenes.

Table 1: Diels-Alder Reaction of Itaconic Anhydride with Furan Derivatives [3]

| Diene | Conditions | Time | Conversion (%) | endo:exo Ratio |

| Furan | Neat, 23 °C | 8 h (t1/2) | ~50 | 1:1.6 |

| 2,5-Dimethylfuran | Neat, 23 °C | 15 min (t1/2) | ~50 | 1:2.3 |

| Furfuryl alcohol | Neat, 55 °C | 24 h | >95 | Single isomer |

| 2-Methylfuran | Neat, 23 °C | 2 h (t1/2) | ~50 | 1.8:1 (major isomers) |

Table 2: Radical Homopolymerization of Itaconic Anhydride [7]

| Initiator | Conditions | Time (h) | Conversion (%) | Molecular Weight (Mw) |

| AIBN | Bulk, 75 °C | 2 | 76 | > 20,000 |

| Benzoyl Peroxide | Dioxane, 70 °C | 20 | 82 | - |

Table 3: Radical Copolymerization of Itaconic Anhydride (ITA) and N-Vinylpyrrolidone (NVP) [10]

| Monomer Feed (mol% ITA) | Cross-linker (EGDMA) | Dose (kGy) | Gel Fraction (%) | Swelling Ratio (pH 7) |

| 5 | Present | 20 | >90 | ~25 |

| 10 | Present | 20 | >90 | ~35 |

| 13.7 | Present | 20 | >90 | ~40 |

Experimental Protocols

Protocol 1: Diels-Alder Reaction of Itaconic Anhydride with Furfuryl Alcohol[3]

-

Reactant Preparation: In a clean, dry reaction vessel, combine equimolar amounts of itaconic anhydride and furfuryl alcohol.

-

Reaction Conditions: Heat the neat mixture at 55 °C with stirring.

-

Monitoring: Monitor the reaction progress by 1H NMR spectroscopy. The reaction is typically complete within 24 hours, leading to the formation of a single crystalline product.

-

Work-up and Purification: Upon completion, the reaction mixture solidifies. The product can be purified by recrystallization from an appropriate solvent system if necessary.

Protocol 2: Radical Homopolymerization of Itaconic Anhydride in Bulk[7]

-

Reactant and Initiator: Place purified itaconic anhydride in a reaction tube equipped with a magnetic stirrer. Add a radical initiator, such as azobisisobutyronitrile (AIBN), typically at a concentration of 0.1-1 mol%.

-

Inert Atmosphere: Seal the tube and degas the contents by several freeze-pump-thaw cycles to remove oxygen, which can inhibit radical polymerization. Backfill with an inert gas such as nitrogen or argon.

-

Polymerization: Immerse the reaction tube in a preheated oil bath at 75 °C and stir for the desired reaction time (e.g., 2 hours).

-

Isolation and Purification: After the specified time, cool the reaction mixture. The resulting polymer is typically a solid. Dissolve the polymer in a suitable solvent (e.g., acetone) and precipitate it into a non-solvent (e.g., methanol or diethyl ether) to remove unreacted monomer and initiator fragments.

-

Drying: Collect the precipitated polymer by filtration and dry under vacuum to a constant weight.

Protocol 3: Radical Copolymerization of Itaconic Anhydride and N-Vinylpyrrolidone[10]

-

Monomer Solution Preparation: Prepare a solution of N-vinylpyrrolidone, itaconic anhydride, and a cross-linking agent like ethylene glycol dimethacrylate (EGDMA) in deionized water. The molar ratios of the components can be varied to achieve desired hydrogel properties.

-

Degassing: Transfer the reaction mixture into glass ampoules, seal with septa, and purge with nitrogen gas for at least 15 minutes to remove dissolved oxygen.

-

Irradiation: Irradiate the sealed ampoules with a gamma-ray source (e.g., a 60Co source) at a specific dose rate and total dose at ambient temperature to initiate polymerization and cross-linking.

-

Hydrogel Isolation and Purification: After irradiation, break the ampoules and cut the resulting hydrogel into discs. Wash the hydrogel discs extensively with deionized water for several days to remove any unreacted monomers and soluble oligomers.

-

Drying and Characterization: Dry the purified hydrogels in a vacuum oven at a controlled temperature until a constant weight is achieved. The dried hydrogels can then be characterized for their swelling behavior and other properties.

Conclusion

The reactions of itaconic anhydride with alkenes provide a rich and diverse field of study with significant potential for the synthesis of functional materials and complex molecules. The Diels-Alder and ene reactions offer precise control over stereochemistry for the creation of cyclic compounds, while radical polymerization provides a pathway to a wide array of functional polymers. The choice of reaction pathway is dictated by the specific alkene substrate and the reaction conditions employed. Further exploration of these mechanisms, particularly with a wider range of alkene partners and catalytic systems, will undoubtedly lead to new and valuable applications for this versatile bio-based monomer.

References

- 1. mdpi.com [mdpi.com]

- 2. Diels-Alder Reactions of Furans with Itaconic Anhydride: Overcoming Unfavorable Thermodynamics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. par.nsf.gov [par.nsf.gov]

- 4. researchgate.net [researchgate.net]

- 5. alfa-chemistry.com [alfa-chemistry.com]

- 6. storage.freidok.ub.uni-freiburg.de [storage.freidok.ub.uni-freiburg.de]

- 7. Radical polymerization of itaconic anhydride and reactions of the resulting polymers with amines and alcohols | CiNii Research [cir.nii.ac.jp]

- 8. researchgate.net [researchgate.net]

- 9. scielo.br [scielo.br]

- 10. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Discovery and History of (2-Methyl-2-propenyl)succinic Anhydride Derivatives

For Researchers, Scientists, and Drug Development Professionals

Abstract

(2-Methyl-2-propenyl)succinic anhydride, a derivative of succinic anhydride, serves as a versatile building block in organic synthesis. Its historical roots lie in the broader exploration of alkenyl succinic anhydrides (ASAs) for industrial applications. This technical guide provides a comprehensive overview of the discovery, synthesis, and history of this compound and its derivatives. A significant focus is placed on the synthesis and potential therapeutic applications of its N-substituted succinimide derivatives, which have shown promise in various pharmacological areas, including as anticonvulsant, anti-inflammatory, and anti-diabetic agents. Detailed experimental protocols, quantitative data, and workflow visualizations are presented to aid researchers in the exploration of this chemical class for drug discovery and development.

Discovery and History

The specific discovery of this compound is not well-documented in dedicated historical accounts. However, its origins can be traced back to the early 20th-century exploration of a broader class of compounds known as alkenyl succinic anhydrides (ASAs). A seminal patent from 1936 described the reaction of maleic anhydride with unsaturated hydrocarbons found in the "cracked distillate" of petroleum to produce ASAs.[1] These early investigations were primarily focused on industrial applications such as lubricants and rust inhibitors.

The synthesis of this compound is a direct application of the ene reaction, a well-established reaction in organic chemistry, between maleic anhydride and isobutylene (2-methylpropene). The development and understanding of the ene reaction have been crucial to the synthesis of a wide variety of ASAs, including the title compound.

The primary significance of this compound in the context of drug development lies in its ability to serve as a precursor to a variety of derivatives, most notably N-substituted succinimides. The succinimide moiety is a well-recognized pharmacophore present in numerous approved drugs, particularly anticonvulsants. This has spurred interest in synthesizing novel succinimide derivatives from various succinic anhydrides, including this compound, to explore their therapeutic potential.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in Table 1. This data is essential for its handling, characterization, and use in synthetic procedures.

| Property | Value | Reference |

| CAS Number | 18908-20-8 | [2] |

| Molecular Formula | C₈H₁₀O₃ | |

| Molecular Weight | 154.17 g/mol | |

| Appearance | White to very pale-yellow powder/crystal | [2] |

| Melting Point | 58 °C | |

| Boiling Point | 137 °C at 9 mmHg | |

| Density (Predicted) | 1.1 ± 0.1 g/cm³ | |

| Solubility | Slightly soluble in toluene | [2] |

| Purity | >97.0% (GC) |

Synthesis of this compound

The primary method for the synthesis of this compound is the ene reaction between isobutylene and maleic anhydride. This reaction is typically carried out at elevated temperatures and pressures.

General Experimental Protocol: Ene Reaction

Materials:

-

Maleic anhydride

-

Isobutylene (liquefied gas)

-

High-pressure reactor equipped with a stirrer and temperature control

-

Solvent (e.g., xylene, optional)

-

Polymerization inhibitor (e.g., hydroquinone, optional)

Procedure:

-

The high-pressure reactor is charged with maleic anhydride and, if used, a solvent and a polymerization inhibitor.

-

The reactor is sealed and purged with an inert gas (e.g., nitrogen).

-

Liquefied isobutylene is introduced into the reactor in a molar excess (e.g., 1.5 to 5 moles per mole of maleic anhydride).[3]

-

The mixture is heated to a temperature in the range of 180-250 °C with constant stirring.[3]

-

The reaction is allowed to proceed for several hours (e.g., 2 to 8 hours).[3]

-

After the reaction is complete, the reactor is cooled to room temperature.

-

Excess isobutylene is carefully vented or recovered.

-

If a solvent was used, it is removed under reduced pressure.

-

The crude this compound can be purified by distillation under reduced pressure.

Note: This is a general procedure and may require optimization for specific scales and equipment.

Synthesis of N-Substituted Succinimide Derivatives

A key application of this compound in drug discovery is its conversion to N-substituted succinimides. This is typically achieved by reaction with a primary amine, followed by cyclodehydration.

General Experimental Protocol: Synthesis of N-Aryl Succinimides

Materials:

-

This compound

-

Substituted aromatic or aliphatic amine

-

Acetic acid

-

Zinc powder (for one-pot synthesis) or a dehydrating agent (e.g., acetic anhydride)

Procedure (One-Pot Method): [4]

-

The desired amine (1 equivalent) is dissolved in glacial acetic acid.

-

This compound (1.1 equivalents) is added to the solution with stirring at room temperature.

-

After a short period of stirring (e.g., 10 minutes), zinc powder (2 mole equivalents) is added. An exothermic reaction may be observed.

-

The reaction mixture is stirred for an additional 1-2 hours, maintaining a moderately elevated temperature (e.g., 55 °C).

-

After cooling to room temperature, any unreacted zinc is removed by filtration.

-

The filtrate is poured onto crushed ice, leading to the precipitation of the N-substituted succinimide derivative.

-

The solid product is collected by filtration, washed with water, and dried.

-

Further purification can be achieved by recrystallization from a suitable solvent (e.g., ethanol).

Potential Therapeutic Applications of this compound Derivatives

The succinimide ring is a key structural motif in a number of clinically used drugs. This suggests that derivatives of this compound could possess a range of biological activities. Table 2 summarizes some of the reported pharmacological activities of succinimide derivatives.

| Therapeutic Area | Reported Activity | Example of Screening Method | References |

| Anticonvulsant | Inhibition of seizures in animal models | Maximal Electroshock (MES) test, Pentylenetetrazole (PTZ) test | [5][6] |

| Anti-inflammatory | Inhibition of inflammatory enzymes (e.g., COX-1, COX-2, 5-LOX) | In vitro enzyme inhibition assays | [7][8] |

| Anti-diabetic | Inhibition of α-amylase and α-glucosidase | In vitro enzyme inhibition assays, in vivo animal models | [9][10] |

| Antioxidant | Radical scavenging activity | DPPH radical scavenging assay | [11] |

| Antimicrobial | Inhibition of bacterial and fungal growth | Broth microdilution method | |

| Antitumor | Cytotoxicity against cancer cell lines | MTT assay |

Experimental Protocols for Biological Evaluation

Anticonvulsant Activity Screening: Maximal Electroshock (MES) Test

Objective: To assess the ability of a test compound to prevent the tonic hindlimb extension phase of a maximal electroshock-induced seizure in rodents.

Animals: Male mice (e.g., NMRI strain, 20-25 g).[5]

-

Test compounds are dissolved or suspended in a suitable vehicle (e.g., 0.5% methylcellulose).[5]

-

Animals are administered the test compound intraperitoneally (i.p.) at various doses (e.g., 30, 100, 300 mg/kg).[5]

-

A control group receives the vehicle alone.

-

After a predetermined time (e.g., 30 minutes or 4 hours), a maximal electrical stimulus (e.g., 50 mA, 0.2 s) is delivered via corneal or ear-clip electrodes.

-

The animals are observed for the presence or absence of the tonic hindlimb extension.

-

Protection is defined as the absence of the tonic hindlimb extension.

-

The ED₅₀ (the dose that protects 50% of the animals) can be determined using probit analysis.

-

Neurotoxicity can be assessed using the rotarod test.[5]

In Vitro Anti-inflammatory Assay: COX-2 Inhibition

Objective: To determine the ability of a test compound to inhibit the activity of the cyclooxygenase-2 (COX-2) enzyme.

Procedure (General): [8]

-

The assay is typically performed in a multi-well plate format.

-

The reaction mixture contains a buffer, the COX-2 enzyme, a heme cofactor, and the test compound at various concentrations.

-

The reaction is initiated by the addition of the substrate, arachidonic acid.

-

The reaction is allowed to proceed for a specific time at a controlled temperature (e.g., 37 °C).

-

The reaction is stopped, and the amount of product (e.g., prostaglandin E₂) is quantified using a suitable method, such as an enzyme-linked immunosorbent assay (ELISA).

-

The percentage of inhibition is calculated by comparing the amount of product formed in the presence of the test compound to that of a control without the inhibitor.

-

The IC₅₀ (the concentration of the compound that causes 50% inhibition) is determined by plotting the percentage of inhibition against the compound concentration.

Visualizations

Synthesis of this compound

Caption: Synthesis of this compound via the ene reaction.

Synthesis of N-Substituted Succinimide Derivatives

Caption: General synthesis of N-substituted succinimide derivatives.

Drug Discovery Workflow for Succinimide Derivatives

Caption: A potential workflow for the discovery of drug candidates from succinimide derivatives.

References

- 1. Alkenylsuccinic anhydrides - Wikipedia [en.wikipedia.org]

- 2. spectrumchemical.com [spectrumchemical.com]

- 3. US4581464A - Preparation of alkenyl succinic anhydrides - Google Patents [patents.google.com]

- 4. ijcps.org [ijcps.org]

- 5. Synthesis and evaluation of anticonvulsant activity of (Z)-4-(2-oxoindolin-3-ylideneamino)-N-phenylbenzamide derivatives in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 6. ijpp.com [ijpp.com]

- 7. Comparative in-vitro anti-inflammatory, anticholinesterase and antidiabetic evaluation: computational and kinetic assessment of succinimides cyano-acetate derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Exploration of Succinimide Derivative as a Multi-Target, Anti-Diabetic Agent: In Vitro and In Vivo Approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. kuey.net [kuey.net]

An In-Depth Technical Guide on Potential Research Areas for (2-Methyl-2-propenyl)succinic Anhydride

For Researchers, Scientists, and Drug Development Professionals

(2-Methyl-2-propenyl)succinic anhydride, also known as isobutenylsuccinic anhydride (IMSA), is a versatile chemical intermediate with significant potential in the development of novel materials for biomedical applications. Its structure, featuring a reactive anhydride ring and a polymerizable alkenyl group, allows for a diverse range of chemical modifications and polymer syntheses. This guide explores promising research avenues for this compound, particularly in the fields of drug delivery and bioconjugation, providing a technical overview for professionals in the field.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. These properties are crucial for designing and predicting its reactivity in various chemical transformations.

| Property | Value | Reference |

| CAS Number | 67762-77-0 | [1] |

| Molecular Formula | C₈H₁₀O₃ | [1] |

| Molecular Weight | 154.16 g/mol | [1] |

| Appearance | Colorless solid | [1] |

| Boiling Point | 267.1 ± 9.0 °C at 760 mmHg (Predicted) | [1] |

| Melting Point | 58 °C | [2] |

| Density | 1.1 ± 0.1 g/cm³ (Predicted) | [1] |

| Flash Point | 120.7 ± 15.9 °C (Predicted) | [1] |

Polymer Synthesis and Modification: A Gateway to Advanced Materials

The dual functionality of this compound makes it an excellent monomer for the synthesis of functional polymers. The alkenyl group can participate in free-radical polymerization, while the anhydride group offers a site for post-polymerization modification.

Synthesis of Amphiphilic Copolymers for Drug Encapsulation

Amphiphilic block and graft copolymers are of significant interest for drug delivery as they can self-assemble into micelles in aqueous environments, encapsulating hydrophobic drugs within their core.[3] this compound can be utilized to create such structures.

Potential Research Workflow:

Experimental Protocol: Synthesis of an Amphiphilic Copolymer

A detailed protocol for the synthesis of a copolymer of this compound and a hydrophilic monomer like poly(ethylene glycol) methyl ether methacrylate (PEGMA) is outlined below.

-

Materials: this compound, PEGMA, azobisisobutyronitrile (AIBN) as initiator, and anhydrous 1,4-dioxane as solvent.

-

Procedure:

-

In a flame-dried Schlenk flask, dissolve this compound and PEGMA in desired molar ratios in anhydrous 1,4-dioxane.

-

Add AIBN (1 mol% with respect to total monomers).

-

Degas the solution by three freeze-pump-thaw cycles.

-

Heat the reaction mixture at 70°C for 24 hours under an inert atmosphere.

-

Precipitate the resulting polymer in cold diethyl ether and dry under vacuum.

-

-

Characterization: The copolymer structure can be confirmed by ¹H NMR and FTIR spectroscopy. The molecular weight and polydispersity can be determined by gel permeation chromatography (GPC).

Modification of Natural Polymers for Enhanced Biocompatibility and Functionality

Natural polymers such as polysaccharides (e.g., chitosan, starch) and proteins are attractive for biomedical applications due to their biocompatibility and biodegradability.[4] The anhydride group of this compound can readily react with the hydroxyl and amine groups present in these biopolymers to introduce new functionalities.[5][6]

Reaction Scheme:

This modification introduces carboxylic acid groups, which can enhance water solubility and provide sites for further conjugation, and alkenyl groups for potential crosslinking or "click" chemistry reactions.

Experimental Protocol: Modification of Chitosan

-

Materials: Chitosan, this compound, 1% acetic acid solution, and acetone.

-

Procedure:

-

Dissolve chitosan in a 1% acetic acid solution.

-

Add a solution of this compound in acetone dropwise to the chitosan solution with vigorous stirring.

-

Allow the reaction to proceed at room temperature for 12 hours.

-

Precipitate the modified chitosan by adjusting the pH to 9 with NaOH.

-

Wash the precipitate with water and ethanol and dry under vacuum.[7]

-

-

Characterization: The degree of substitution can be determined by titration of the newly introduced carboxylic acid groups or by ¹H NMR spectroscopy.

Bioconjugation and Drug Targeting

The reactive anhydride moiety of this compound is an excellent tool for bioconjugation, allowing for the covalent attachment of drugs, targeting ligands, or imaging agents to polymers or other biomolecules.

Covalent Drug Attachment for Controlled Release

Drugs containing hydroxyl or amine groups can be conjugated to polymers functionalized with this compound through an ester or amide linkage, respectively. This creates a prodrug system where the drug is released upon hydrolysis of the linker.[8]

Quantitative Data: Drug Loading and Release

The efficiency of drug conjugation and the subsequent release kinetics are critical parameters. Table 2 provides representative data for drug loading and release from anhydride-modified polymers, extrapolated from studies on similar systems.

| Polymer System | Drug | Drug Loading (%) | Release Kinetics | Reference |

| Maleic anhydride-grafted-chitosan film | Curcumin | ~5-15 (estimated) | First-order release | [5] |

| Poly(anhydride-co-imide) | - | - | pH-responsive | [9] |

| Anhydride-modified acrylic polymers | Ibuprofen | Up to 30 | Hydrolysis-dependent (1-5 days) | [10] |

Experimental Protocol: Drug Conjugation to a Polymer

-

Materials: A polymer with pendant succinic anhydride groups (synthesized as described in section 1.1), a drug with a primary amine or hydroxyl group, and a suitable aprotic solvent (e.g., DMSO).

-

Procedure:

-

Dissolve the polymer in the aprotic solvent.

-

Add the drug to the polymer solution. A catalyst such as 4-dimethylaminopyridine (DMAP) may be added for esterification reactions.

-

Stir the reaction mixture at room temperature for 24-48 hours.

-

Purify the polymer-drug conjugate by dialysis against a suitable solvent to remove unreacted drug and catalyst.

-

-

Characterization: Successful conjugation can be confirmed by UV-Vis spectroscopy (if the drug has a chromophore), FTIR, and NMR. The drug loading content can be quantified using a calibration curve based on the drug's absorbance or by cleaving the drug from the polymer and analyzing the supernatant.[8]

Surface Functionalization for Targeted Delivery

Polymers or nanoparticles functionalized with this compound can be further modified with targeting ligands (e.g., antibodies, peptides, folic acid) to enhance their accumulation at specific sites in the body, such as tumor tissues.

Conceptual Pathway for Targeted Drug Delivery:

Biocompatibility and Cytotoxicity

For any material to be used in biomedical applications, a thorough evaluation of its biocompatibility and cytotoxicity is essential.

Biocompatibility of Related Polymers

Studies on maleic anhydride copolymers have generally indicated good biocompatibility, with toxicity often being dependent on the molecular weight and the nature of the comonomer.[11][12] It is crucial to perform in vitro and in vivo studies to assess the safety of new polymers derived from this compound.

Quantitative Data: Cytotoxicity of Maleic Anhydride Copolymers

| Copolymer | Cell Line | Cytotoxicity Metric | Result | Reference |

| MA-Vinyl Acetate | K562 | 50% in vitro cytotoxicity | Dependent on molecular weight | [11] |

| MA-Methyl Methacrylate | K562 | 50% in vitro cytotoxicity | Dependent on molecular weight | [11] |

| MA-Styrene | K562 | Average tumor regression | Up to 68% | [11] |

| Poly(anhydride-co-imides) | Osteoblast-like cells | Cell viability | Normal morphology and proliferation | [9] |

Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

-

Materials: A cell line of interest (e.g., HeLa, MCF-7), Dulbecco's Modified Eagle's Medium (DMEM), fetal bovine serum (FBS), penicillin-streptomycin, phosphate-buffered saline (PBS), MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution, and DMSO.

-

Procedure:

-

Seed cells in a 96-well plate and allow them to adhere overnight.

-

Treat the cells with various concentrations of the polymer for 24, 48, or 72 hours.

-

Add MTT solution to each well and incubate for 4 hours to allow for the formation of formazan crystals.

-

Dissolve the formazan crystals in DMSO.

-

Measure the absorbance at 570 nm using a microplate reader.

-

-

Analysis: Cell viability is expressed as a percentage relative to untreated control cells. The IC50 value (the concentration of polymer that inhibits 50% of cell growth) can be calculated.

Conclusion

This compound presents a wealth of opportunities for research and development in the biomedical field. Its versatile chemistry allows for the creation of a wide array of functional polymers, bioconjugates, and drug delivery systems. Key research areas include the development of amphiphilic copolymers for drug encapsulation, the modification of natural biopolymers to create novel biomaterials, and the synthesis of targeted drug delivery systems. Rigorous characterization of the physicochemical properties, biocompatibility, and efficacy of these new materials will be paramount in translating their potential from the laboratory to clinical applications. This guide provides a foundational framework to inspire and direct future research in this exciting area.

References

- 1. Page loading... [wap.guidechem.com]

- 2. This compound | 18908-20-8 [sigmaaldrich.com]

- 3. Amphiphilic block copolymers for drug delivery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Polysaccharide‐Based Controlled Release Systems for Therapeutics Delivery and Tissue Engineering: From Bench to Bedside - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. un.uobasrah.edu.iq [un.uobasrah.edu.iq]

- 8. mdpi.com [mdpi.com]

- 9. Cytotoxicity testing of poly(anhydride-co-imides) for orthopedic applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Anhydride Prodrug of Ibuprofen and Acrylic Polymers - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Biological activity of maleic anhydride copolymers. I. Biocompatibility and antitumoural effects of maleic anhydride-vinyl acetate, maleic anhydride-methyl methacrylate and maleic anhydride-styrene copolymers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. revroum.lew.ro [revroum.lew.ro]

Methodological & Application

Application Notes and Protocols for the Use of (2-Methyl-2-propenyl)succinic Anhydride in Polymer Synthesis

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of (2-Methyl-2-propenyl)succinic anhydride in the synthesis of various polymers. This versatile monomer, featuring both a reactive anhydride ring and a polymerizable methallyl group, offers a gateway to a range of polymeric structures with tunable properties. The following sections detail its application in polyester synthesis through polycondensation and ring-opening polymerization, as well as its role as a curing agent for epoxy resins.

Chemical Structure and Properties

This compound is a cyclic anhydride with the following chemical structure:

Caption: Chemical structure of this compound.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 18908-20-8 | [1] |

| Molecular Formula | C₈H₁₀O₃ | [1] |

| Molecular Weight | 154.16 g/mol | [2] |

| Appearance | White to almost white powder/crystal | |

| Melting Point | 58 °C | [1] |

| Boiling Point | 137 °C at 9 mmHg | [1] |

| Purity | >97.0% | [1] |

Application 1: Synthesis of Polyesters via Polycondensation with Diols

This compound can undergo polycondensation with a variety of diols to produce unsaturated polyesters. The pendant methallyl group is available for subsequent cross-linking or functionalization.

Caption: Workflow for polyester synthesis via polycondensation.

Experimental Protocol: Polycondensation of this compound with 1,4-Butanediol

This protocol is a general guideline based on established procedures for polyester synthesis from succinic anhydride and diols.[3][4]

Materials:

-

This compound

-

1,4-Butanediol

-

Catalyst (e.g., titanium tetraisopropoxide, p-toluenesulfonic acid)

-

Nitrogen gas (high purity)

-

Chloroform

-

Methanol

Equipment:

-

Three-neck round-bottom flask

-

Mechanical stirrer

-

Distillation head with condenser and receiving flask

-

Heating mantle with temperature controller

-

Vacuum pump

-

Schlenk line

Procedure:

-

Charging the Reactor: In a flame-dried three-neck round-bottom flask equipped with a mechanical stirrer and a distillation outlet, add equimolar amounts of this compound and 1,4-butanediol.

-

Catalyst Addition: Add the catalyst (e.g., 0.1 mol% relative to the anhydride).

-

Esterification Step: Heat the mixture under a slow stream of nitrogen gas to 150-180°C with constant stirring. Water will be produced and should be collected in the receiving flask. This step is typically carried out for 2-4 hours.

-

Polycondensation Step: Gradually apply a vacuum (to <1 mbar) while increasing the temperature to 180-220°C. Continue the reaction for another 4-8 hours to increase the molecular weight of the polymer. The viscosity of the reaction mixture will increase significantly.

-

Purification: Cool the reaction mixture to room temperature. Dissolve the resulting polyester in chloroform and precipitate it in an excess of cold methanol.

-

Drying: Filter the precipitated polymer and dry it in a vacuum oven at 40-50°C until a constant weight is achieved.

Table 2: Expected Properties of Polyesters from this compound and Diols

Note: These are estimated values based on data for similar poly(alkylene succinate)s. Actual properties will depend on the specific diol used and the final molecular weight.

| Property | Expected Range |

| Number Average Molecular Weight (Mn) | 10,000 - 50,000 g/mol |

| Polydispersity Index (PDI) | 1.5 - 2.5 |

| Glass Transition Temperature (Tg) | -50 to 0 °C |

| Melting Temperature (Tm) | 40 to 100 °C |

Application 2: Synthesis of Polyesters via Ring-Opening Polymerization with Epoxides

The anhydride ring of this compound can be opened by epoxides in the presence of a suitable catalyst to form polyesters. This method allows for the synthesis of polymers with alternating monomer units.

Caption: Workflow for polyester synthesis via ring-opening polymerization.

Experimental Protocol: Ring-Opening Polymerization of this compound with Propylene Oxide

This is a representative protocol based on the ring-opening copolymerization of succinic anhydride and epoxides.[5]

Materials:

-

This compound

-

Propylene oxide (freshly distilled)

-

Catalyst system (e.g., aluminum isopropoxide, or a Lewis pair such as triethyl borane and a phosphine)

-

Anhydrous toluene (if solution polymerization is desired)

-

Methanol

Equipment:

-

Schlenk flask or glovebox

-

Magnetic stirrer

-

Temperature-controlled oil bath

-

Syringes for monomer and catalyst transfer

Procedure:

-

Reactor Setup: In a glovebox or under a Schlenk line, add the catalyst to a flame-dried Schlenk flask equipped with a magnetic stir bar.

-

Monomer Addition: Add this compound and anhydrous toluene (if applicable) to the flask. Stir until the anhydride is dissolved.

-

Initiation: Add the freshly distilled propylene oxide to the reaction mixture via syringe.

-

Polymerization: Heat the reaction mixture to the desired temperature (e.g., 80-120°C) and stir for the required time (typically 12-24 hours). The progress of the polymerization can be monitored by techniques such as ¹H NMR or GPC.

-

Termination and Purification: Cool the reaction to room temperature and quench the reaction by adding a small amount of acidic methanol. Precipitate the polymer by pouring the reaction mixture into a large volume of cold methanol.

-

Drying: Filter the polymer and dry it under vacuum at 40-50°C.

Table 3: Expected Properties of Polyesters from Ring-Opening Polymerization

Note: These are estimated values based on data for similar alternating polyesters. Actual properties will be highly dependent on the catalyst system and reaction conditions.

| Property | Expected Range |

| Number Average Molecular Weight (Mn) | 5,000 - 30,000 g/mol |

| Polydispersity Index (PDI) | 1.1 - 1.5 |

| Glass Transition Temperature (Tg) | 10 to 60 °C |

Application 3: Curing Agent for Epoxy Resins

This compound can be used as a hardener for epoxy resins. The anhydride ring reacts with the epoxy groups, and the methallyl group can participate in further cross-linking reactions, leading to a densely cross-linked network.

Caption: Workflow for curing epoxy resins.

Experimental Protocol: Curing of a Bisphenol A Diglycidyl Ether (DGEBA) Epoxy Resin

This is a general procedure for anhydride curing of epoxy resins.

Materials:

-

Bisphenol A diglycidyl ether (DGEBA) based epoxy resin

-

This compound

-

Accelerator (e.g., 2,4,6-Tris(dimethylaminomethyl)phenol)

-

Mold release agent

Equipment:

-

Beaker or mixing cup

-

Stirring rod or mechanical mixer

-

Vacuum oven or desiccator for degassing

-

Oven for curing and post-curing

-

Molds for sample preparation

Procedure:

-

Resin and Curing Agent Preparation: Preheat the epoxy resin to 60-80°C to reduce its viscosity.

-

Mixing: In a mixing cup, combine the preheated epoxy resin with the stoichiometric amount of this compound. The stoichiometric ratio can be calculated based on the epoxy equivalent weight of the resin and the molecular weight of the anhydride.

-

Accelerator Addition: Add the accelerator (typically 0.5-2 parts per hundred parts of resin) to the mixture.

-

Homogenization: Stir the mixture thoroughly until a homogeneous solution is obtained.

-

Degassing: Place the mixture in a vacuum oven or desiccator to remove any entrapped air bubbles.

-

Curing: Pour the degassed mixture into pre-treated molds and cure in an oven. A typical curing cycle would be 2-4 hours at 100-120°C.

-

Post-Curing: For optimal properties, post-cure the samples at a higher temperature, for example, 2-4 hours at 150-180°C.

-

Cooling: Allow the samples to cool slowly to room temperature to avoid internal stresses.

Table 4: Expected Properties of Epoxy Resins Cured with this compound

Note: These properties are representative and will vary depending on the specific epoxy resin, curing cycle, and the presence of any fillers or additives.

| Property | Expected Value |

| Glass Transition Temperature (Tg) | 120 - 180 °C |

| Tensile Strength | 60 - 90 MPa |

| Tensile Modulus | 2.5 - 3.5 GPa |

| Flexural Strength | 100 - 150 MPa |

Safety Precautions

This compound is a chemical that should be handled with appropriate safety measures. It is advisable to consult the Safety Data Sheet (SDS) before use. General precautions include:

-

Working in a well-ventilated fume hood.

-